3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves multiple steps, typically starting with the preparation of the oxadiazole and pyrazolopyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include POCl₃, PCl₅, and various organic solvents . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can target the nitrogen atoms in the heterocyclic rings, potentially leading to the formation of amine derivatives.
Common reagents for these reactions include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting NF-κB signaling pathways in cancer cells.
Biology: The compound’s ability to modulate biological pathways makes it a candidate for studying cellular processes and disease mechanisms.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific molecular targets, such as NF-κB, a protein complex involved in cellular responses to stress and inflammation . By inhibiting NF-κB, the compound can induce apoptosis in cancer cells and reduce inflammation. The molecular pathways involved include the phosphorylation of IκB and p65 proteins, which are critical for NF-κB activation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxadiazole and pyrazolopyrimidine derivatives, such as:
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Compared to these compounds, 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to its combination of oxadiazole and pyrazolopyrimidine rings, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C15H18N6O |
---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
2-methyl-5-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H18N6O/c1-10-8-14(21-13(17-10)5-6-16-21)20-7-3-4-12(9-20)15-19-18-11(2)22-15/h5-6,8,12H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
XNFJUWQNCOPIGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)C4=NN=C(O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.